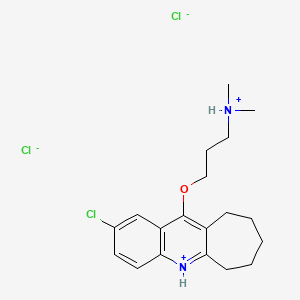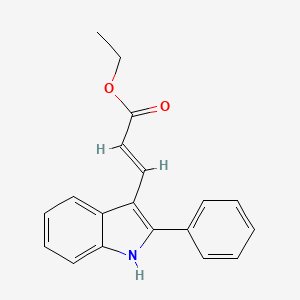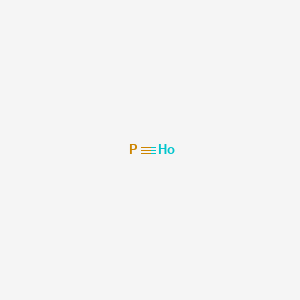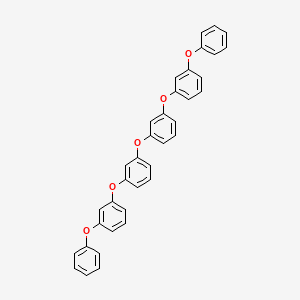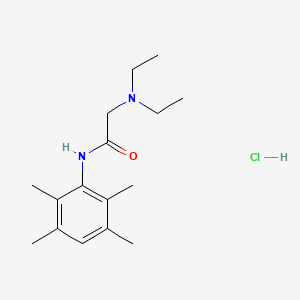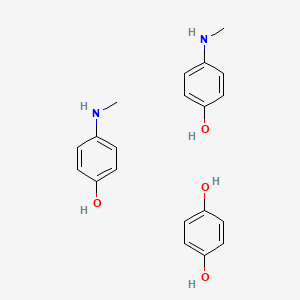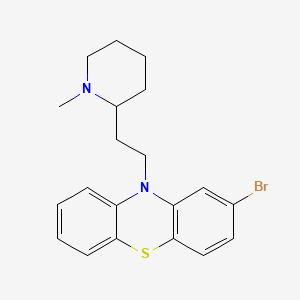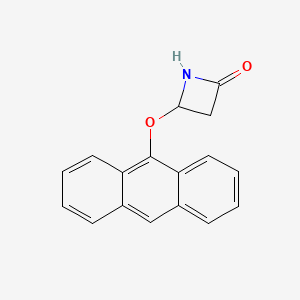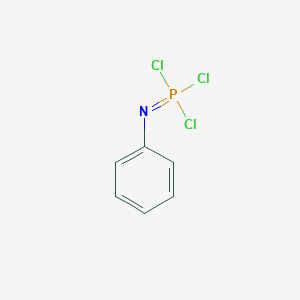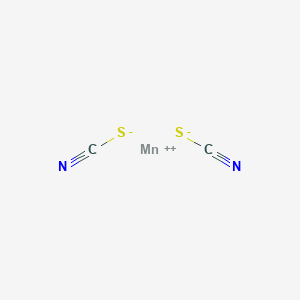
Manganese dithiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese dithiocyanate is an inorganic compound with the chemical formula Mn(SCN)₂. It is known for its unique properties and applications in various fields of science and industry. The compound consists of a manganese ion coordinated with two thiocyanate ligands, forming a complex that exhibits interesting chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese dithiocyanate can be synthesized through the reaction of manganese salts with thiocyanate salts. One common method involves the reaction of manganese(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Manganese dithiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of thiocyanate ligands with other ligands such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of manganese oxides, while substitution reactions can yield various manganese complexes.
Scientific Research Applications
Manganese dithiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of manganese dithiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate ligands can coordinate with metal centers in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Manganese(II) chloride: Similar in terms of manganese content but lacks the thiocyanate ligands.
Manganese(II) sulfate: Another manganese compound with different ligands and properties.
Iron dithiocyanate: Shares the thiocyanate ligands but has iron as the central metal instead of manganese.
Uniqueness: Manganese dithiocyanate is unique due to its specific coordination environment and the presence of thiocyanate ligands. This gives it distinct chemical and physical properties compared to other manganese compounds.
Properties
CAS No. |
25327-03-1 |
|---|---|
Molecular Formula |
C2MnN2S2 |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
manganese(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Mn/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
InChI Key |
FRYUOUHISNWFTE-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


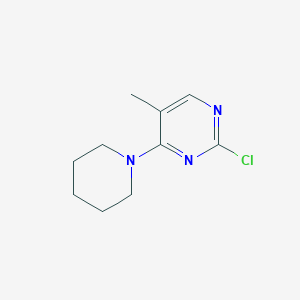
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
